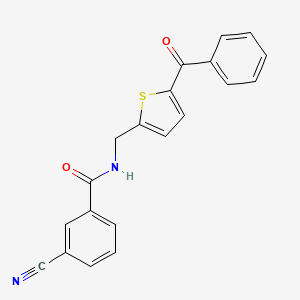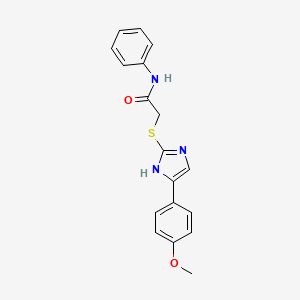
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a thioether group (R-S-R’), an amide group (CONH2), and a methoxy group (OCH3) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the imidazole ring, thioether, amide, and methoxyphenyl groups would all contribute to its overall structure. These groups could influence the compound’s shape, reactivity, and physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the imidazole ring might participate in reactions with acids and bases, the thioether group might be oxidized, and the amide group could undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Anticonvulsant Activity
One significant application of compounds related to 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is in the field of anticonvulsant activity. Studies have shown that some derivatives of this compound exhibit promising anticonvulsant properties. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives demonstrated notable activity against seizures induced by maximal electroshock (MES), highlighting their potential in managing convulsive disorders (Aktürk et al., 2002).
Antibacterial Agents
Another application area is as antibacterial agents. Compounds with structural similarities have been synthesized and evaluated for their antibacterial properties. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity (Ramalingam et al., 2019).
Imaging in Medical Diagnostics
In medical diagnostics, especially in imaging, related compounds have been explored. For instance, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized for potential use as PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating a role in diagnostic imaging (Gao et al., 2016).
Antimicrobial and Anticancer Activities
Research has also delved into the synthesis of derivatives for their antimicrobial and anticancer activities. Various derivatives have been found to exhibit these properties, demonstrating the compound's potential in therapeutic applications (Naraboli & Biradar, 2017).
Antitumor Activities
Some derivatives of this compound have been tested for their antitumor activities against various cancer cell lines. Certain derivatives showed reasonable activity against melanoma-type cell lines, suggesting a potential application in cancer treatment (Duran & Demirayak, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the catalytic activity of rabbit alox15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
Mode of Action
It’s known that similar compounds inhibit the catalytic activity of their targets in a substrate-specific manner . This suggests that the compound may interact with its target to inhibit its function, leading to changes in the cellular environment.
Biochemical Pathways
Similar compounds have been found to affect the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involved in carbon–carbon bond formation.
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to inhibit the catalytic activity of their targets, leading to changes in the cellular environment .
Action Environment
It’s known that the stability of similar compounds can be affected by air and moisture . This suggests that environmental factors such as humidity and temperature may influence the action and stability of the compound.
Safety and Hazards
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-9-7-13(8-10-15)16-11-19-18(21-16)24-12-17(22)20-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFAHUWIPCDQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2415783.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)


![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)
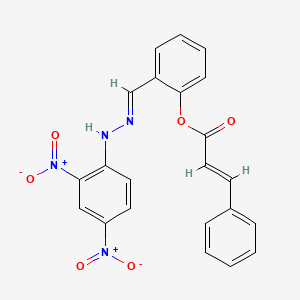
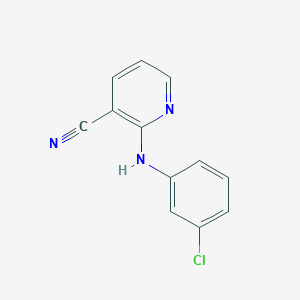
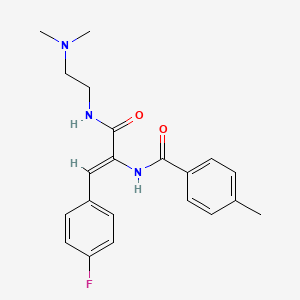
![N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B2415796.png)
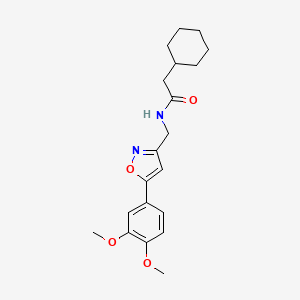
![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)
